アジミライド塩酸塩

説明

Azimilide is a class III antiarrhythmic agent. It blocks rapidly activating delayed rectifier (IKr) and slowly activating delayed rectifier (IKs) potassium currents in isolated guinea pig ventricular myocytes (IC50s = 0.3 and 3 μM, respectively). Azimilide (0.1-10 μM) prolongs action potential duration (APD) in isolated calf Purkinje fibers and ventricular trabeculae in a concentration-dependent manner. It increases the effective refractory period (ERP) in isolated perfused guinea pig hearts and ferret papillary muscles. Azimilide (0.3-30 mg/kg) increases ERP and the absolute refractory period and decreases heart rate in dogs. It reduces mean arrhythmia score in a rat model of coronary artery ligation and reperfusion-induced severe ventricular arrhythmia. Azimilide (10-30 mg/kg) also prevents sustained and non-sustained ventricular tachyarrhythmias in dogs.

Azimilide 2Hcl(NE-10064 2Hcl) is a class III antiarrhythmic compound, inhibits I(Ks) and I(Kr) in guinea-pig cardiac myocytes and I(Ks) (minK) channels expressed in Xenopus oocytes. IC50 value:Target:in vitro: Azimilide blocked HERG channels at 0.1 and 1 Hz with IC50s of 1.4 microM and 5.2 microM respectively. Azimilide blockade of HERG channels expressed in Xenopus oocytes and I(Kr) in mouse AT-1 cells was decreased under conditions of high [K+]e, whereas block of slowly activating I(Ks) channels was not affected by changes in [K+]e. Azimilide suppressed the following currents (Kd in parenthesis): IKr (< 1 microM at -20 mV), IKs (1.8 microM at +30 mV), L-type Ca current (17.8 microM at +10 mV), and Na current (19 microM at -40 mV). Azimilide was a weak blocker of the transient outward and inward rectifier currents (Kd > or = 50 microM at +50 and -140 mV, respectively). Azimilide blocked IKr, IKs, and INa in a use-dependent manner. Furthermore, azimilide reduced a slowly inactivating component of Na current that might be important for maintaining the action potential plateau in canine ventricular myocytes. In guinea pig ventricular myocytes, NE-10064 (0.3-3 microM) significantly prolonged action potential duration (APD) at 1 Hz. At 3 Hz, NE-10064 (0.3-1 microM) increased APD only slightly, and at 10 microM decreased APD and the plateau potential. NE-10064 potently blocked the rapidly activating component of the delayed rectifier, IKr (IC50 0.4 microM), and inhibited IKs (IC50 3 microM) with nearly 10-fold less potency. in vivo: NE-10064 (10 mg/kg intravenously, i.v.) reduced (p < 0.05) the incidence (8 of 12) of PES-induced ventricular tachycardia (VT). The cycle length of induced VT was not prolonged by NE-10064 (0.245 +/- 0.046 s predrug vs. 0.301 +/- 0.060 s postdrug). NE-10064 increased ventricular effective refractory period (VERP 166 +/- 5 ms predrug vs. 194 +/- 13 ms postdrug, p = 0.013), prolonged QTc interval (310 +/- 12 ms predrug vs. 350 +/- 16 ms postdrug, p = 0.004) and prolonged the effective refractory period (ERP) of noninfarcted myocardium (p = 0.045).

科学的研究の応用

アジミライド塩酸塩は、特に心臓病学の分野において、科学研究において多くの潜在的な用途を持つ化合物です。以下は、アジミライド塩酸塩の独自の用途に焦点を当てた詳細なセクションです。

抗不整脈薬

アジミライド塩酸塩は、クラスIII抗不整脈薬として機能します。これは、心臓の再分極において重要な役割を果たす遅延整流心臓カリウムチャネルを阻害します。 これらのチャネルを阻害することで、アジミライドは心電図上のQT間隔を延長し、心臓のリズム障害のある患者に抗不整脈効果をもたらします .

電気生理学的効果

動物モデルでは、アジミライドは有効不応期(ERP)と絶対不応期を延長することが示されており、これは心臓周期において早すぎる収縮を防ぎ、リズムの規則性を維持する重要な段階です。 また、心拍数を低下させる効果もあります .

心室性不整脈

アジミライドは、冠状動脈結紮と再灌流誘発性の重症心室性不整脈のラットモデルにおける心室性不整脈の重症度を軽減する有効性を示しました。 また、犬における持続性および非持続性心室性頻拍を予防するのにも役立ちます .

心臓の再分極

この化合物は心臓の再分極を遅らせることができるため、さまざまな心臓リズム障害の治療に役立つ可能性があります。 この特性は、特に心房または心室の再分極の問題を抱えている患者にとって有益です .

作用機序

Target of Action

Azimilide hydrochloride primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the rectifier potassium currents in cardiac cells .

Mode of Action

Azimilide hydrochloride blocks both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

The action of azimilide is directed to the different currents present in atrial and ventricular cardiac myocytes . It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

Azimilide hydrochloride exhibits excellent oral absorption . The metabolic fate of azimilide in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, azimilide N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than azimilide .

Result of Action

Azimilide hydrochloride slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide can result in predisposition towards severe ventricular arrhythmias .

Action Environment

The action of azimilide hydrochloride is influenced by the environment within the cardiac myocytes where it acts. The blockage of potassium currents exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell . This suggests that the efficacy of azimilide may be influenced by the rate of cardiac contractions.

生化学分析

Biochemical Properties

Azimilide hydrochloride primarily blocks I Kr and I Ks currents present in atrial and ventricular cardiac myocytes . These are inward rectifier potassium currents responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential . The blockage of these currents results in an increase of the QT interval and a prolongation of atrial and ventricular refractory periods .

Cellular Effects

Azimilide hydrochloride slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram . This prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide hydrochloride can result in predisposition towards severe ventricular arrhythmias .

Molecular Mechanism

The mechanism of action of azimilide hydrochloride is to block both the slowly conducting (I (Ks)) and rapidly conducting (I (Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I (Kr) exclusively or in combination with sodium, calcium, or transient outward (I (to)) potassium current channels . It also has blocking effects on sodium (I (Na)) and calcium currents (I (CaL)) .

Dosage Effects in Animal Models

In animal models, azimilide hydrochloride was effective in terminating both atrial and ventricular arrhythmias . It also demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death

Metabolic Pathways

The metabolic fate of azimilide hydrochloride in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . The contributing pathways for metabolism of azimilide hydrochloride, identified through in vitro and in-vivo studies, were CYPs 1A1 (est. 28%), 3A4/5 (est. 20%), 2D6 (< 1%), FMO (est. 14%), and cleavage (35%) .

特性

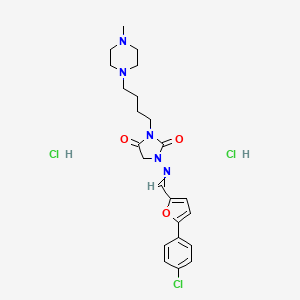

CAS番号 |

149888-94-8 |

|---|---|

分子式 |

C23H30Cl3N5O3 |

分子量 |

530.9 g/mol |

IUPAC名 |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |

InChIキー |

HHPSICLSNHCSNZ-DSHYBBOZSA-N |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

異性体SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

正規SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

同義語 |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。